Chloramphenicol glucuronide

Descripción general

Descripción

Chloramphenicol Glucuronide Description

Chloramphenicol glucuronide (CAP-Glu) is a mammalian metabolite of chloramphenicol (CAP), a broad-spectrum antibiotic. CAP-Glu is formed through the process of glucuronidation, which is a major pathway for the biotransformation of many xenobiotics and endogenous substances. This metabolic process enhances the solubility of hydrophobic compounds and facilitates their excretion. CAP-Glu is excreted in urine and bile and can be detected in various matrices such as honey, prawns, and porcine kidney .

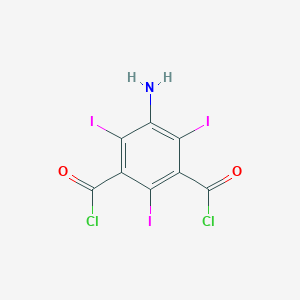

Synthesis Analysis

The synthesis of CAP-Glu in the body involves the conjugation of CAP with glucuronic acid, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme family. Specifically, UGT2B7 has been identified as the major isoform involved in the O-glucuronidation of CAP, with minor contributions from UGT1A6 and UGT1A9 . The kinetics of this reaction have been characterized, and the process has been shown to exhibit Michaelis-Menten kinetics .

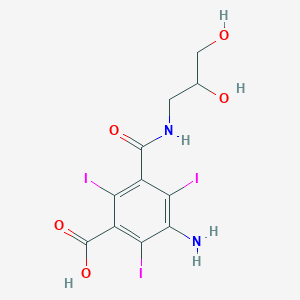

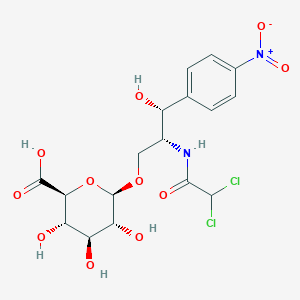

Molecular Structure Analysis

The molecular structure of CAP-Glu consists of the chloramphenicol moiety linked to glucuronic acid. The exact positions of glucuronidation on the chloramphenicol molecule have been identified as 3-O- and 1-O- positions, with 3-O-CP glucuronide being the major form . The structural elucidation of these glucuronides has been achieved through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

CAP-Glu can be hydrolyzed back to the parent CAP by the action of β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety. This reaction is utilized in analytical methods to release CAP from its glucuronide for detection and quantification purposes . The enzymatic hydrolysis conditions, such as enzyme concentration and incubation time, have been optimized to achieve complete hydrolysis of CAP-Glu .

Physical and Chemical Properties Analysis

The physical and chemical properties of CAP-Glu are influenced by its polar glucuronic acid moiety, which increases its solubility in aqueous solutions compared to the parent CAP. The stability of CAP-Glu has been investigated, showing that the metabolite is stable under various storage conditions for at least 20 weeks . Analytical methods such as LC-MS/MS and surface plasmon resonance (SPR) biosensor have been developed and validated for the sensitive detection of CAP and CAP-Glu in food products and biological matrices . These methods have demonstrated low limits of quantification, high precision, and good recoveries, making them suitable for regulatory monitoring of CAP and CAP-Glu residues .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Detection

Metabolism in Animals and Humans : Chloramphenicol is extensively metabolized, with chloramphenicol glucuronide being identified as the principal metabolic product. This metabolism has been studied in various animals and humans, revealing the significant role of glucuronide conjugation in the detoxification process (Dill, Thompson, Fisken, & Glazko, 1960).

Detection in Various Substances : Advanced methods have been developed to detect chloramphenicol and chloramphenicol glucuronide residues in diverse materials like poultry, honey, prawn, and milk. This has significant implications for food safety and regulatory monitoring (Ferguson et al., 2005).

Pharmacokinetics and Clinical Implications

Newborns vs Adults : The glucuronide conjugation mechanism is less developed in newborns compared to adults, influencing the toxicity and pharmacokinetics of chloramphenicol in these populations. This differential metabolism is crucial for understanding drug effects in various age groups (Kent, Tucker, & Taranenko, 1960).

Role in Hepatic Metabolism : Chloramphenicol and its glucuronide are involved in hepatic metabolism and enterohepatic circulation processes. Studies on these aspects help in understanding the drug's pharmacokinetics and its impact on liver function (Tsai, Shum, & Chen, 1999).

Developmental and Genetic Perspectives

Impact of Developmental Changes : Understanding the developmental regulation of metabolic pathways, including glucuronide conjugation, is crucial for comprehending drug metabolism variability in childhood. This knowledge is particularly relevant for drugs like chloramphenicol (Wildt, Kearns, Leeder, & Anker, 1999).

Genetic Polymorphisms and Drug Metabolism : Genetic variations play a significant role in the metabolism of drugs, including chloramphenicol. Research into genetic polymorphisms of enzymes responsible for glucuronidation can provide insights into individual responses to medication (Chen et al., 2010).

Toxicology and Safety

Toxicity Studies in Animal Models : Studies have been conducted on various animal models to understand the toxicological aspects of chloramphenicol and its metabolites, including chloramphenicol glucuronide. These findings are crucial for assessing the safety of the drug (Nouws et al., 1986).

Impact of Metabolic Alterations : Alterations in the metabolism of chloramphenicol, such as those induced by fasting or specific treatments, can affect its pharmacological implications. Understanding these changes is vital for optimizing therapeutic use and minimizing side effects (Alvin & Dixit, 1974).

Safety And Hazards

Direcciones Futuras

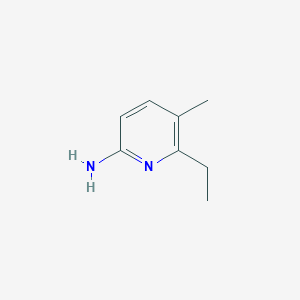

To combat the dangerously increasing pathogenic resistance to antibiotics, new pharmacophores have been developed by chemically modifying a known antibiotic, which remains to this day the most familiar and productive way for novel antibiotic development . Chloramphenicol has been used as a starting material, and to its free amine group, alpha- and beta-amino acids, mainly glycine, lysine, histidine, ornithine and/or beta-alanine have been tethered .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARPTSDFEIFMJP-PEXHWNMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960343 | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloramphenicol glucuronide | |

CAS RN |

39751-33-2 | |

| Record name | Chloramphenicol 3-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloramphenicol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.